The synthesis of gatifloxacin hydrochloride typically involves several key steps:
Gatifloxacin hydrochloride has a complex molecular structure characterized by several functional groups:
The three-dimensional arrangement of atoms in gatifloxacin allows it to interact effectively with bacterial enzymes involved in DNA replication and repair processes.
Gatifloxacin hydrochloride undergoes various chemical reactions that are important for its stability and efficacy:
These reactions are critical for understanding both the stability of the compound in pharmaceutical formulations and its potential side effects.
Gatifloxacin exerts its antibacterial effects primarily through inhibition of bacterial DNA gyrase and topoisomerase IV—enzymes crucial for DNA replication and maintenance:
The effectiveness of gatifloxacin against various pathogens can be quantified by determining its minimum inhibitory concentration values, which indicate the lowest concentration required to inhibit bacterial growth effectively.
Gatifloxacin hydrochloride possesses several notable physical and chemical properties:
These properties are essential for formulating effective pharmaceutical preparations and ensuring drug stability during storage.
Gatifloxacin hydrochloride is widely used in clinical settings due to its broad-spectrum antibacterial activity:
Gatifloxacin hydrochloride (C₁₉H₂₂FN₃O₄·HCl, MW 411.86) is the monohydrochloride salt of the broad-spectrum fluoroquinolone antibiotic gatifloxacin. Its systematic IUPAC name is 1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride. The compound features a quinoline core substituted at N-1 with a cyclopropyl group—a configuration known to enhance Gram-negative activity while providing moderate Gram-positive coverage. Position C-7 contains a 3-methylpiperazine moiety, contributing to improved pharmacokinetic profiles and metabolic stability compared to unsubstituted piperazine derivatives. The defining C-8 methoxy group (–OCH₃) distinguishes fourth-generation fluoroquinolones, reducing phototoxicity risks associated with C-8 halogens while enhancing activity against Streptococcus pneumoniae and anaerobic pathogens [7] [9].
Advanced spectroscopic techniques confirm the structure: ¹H NMR (DMSO-d₆) exhibits characteristic signals including δ 1.10–1.25 (m, 4H, cyclopropyl CH₂), δ 3.15–3.85 (m, 8H, piperazine CH₂), δ 4.00 (s, 3H, OCH₃), and δ 8.70 (s, 1H, H-2). Mass spectrometry shows a molecular ion peak at m/z 376.1 [M–HCl+H]⁺, with fragmentation patterns confirming the quinoline core and side chains [1] [10]. X-ray diffraction studies reveal a planar quinoline nucleus facilitating DNA intercalation, while the protonated piperazine nitrogen enhances water solubility (20 mg/mL in water) [10]. The hydrochloride salt form improves crystallinity and bioavailability compared to the free base.
Table 1: Key Spectroscopic Signatures of Gatifloxacin Hydrochloride
Technique | Characteristic Features |
---|---|
¹H NMR (300 MHz, DMSO-d₆) | δ 1.10–1.25 (m, 4H), 1.35 (d, 3H, J=6.5 Hz), 3.15–3.85 (m, 8H), 4.00 (s, 3H), 7.90 (d, 1H), 8.70 (s, 1H) |
¹³C NMR | δ 8.2 (cyclopropyl), 36.1 (N–CH₃), 56.5 (OCH₃), 106–155 (quinoline carbons), 176.5 (C=O) |
MS (ESI+) | m/z 376.1 [M–HCl+H]⁺, 398.1 [M–HCl+Na]⁺ |
IR (KBr) | 1725 cm⁻¹ (C=O, carboxylic acid), 1620 cm⁻¹ (C=O, ketone), 1510 cm⁻¹ (C=C) |
The synthesis of gatifloxacin hydrochloride employs a convergent strategy centered on the Gould-Jacobs reaction, as detailed in patent US7531656B2 and supplementary literature [1] [4]. The optimized industrial process involves three critical stages:
Borondifluoride Chelate Formation: Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate (2) reacts with boron trifluoride diethyl etherate in methyl isobutyl ketone (MIBK) at 80–90°C. This forms the borondifluoride chelate (3), activating C-7 for nucleophilic substitution while preventing dimerization. Solvent optimization identified MIBK as superior to toluene or acetonitrile, reducing epimerization and improving yield to 92% [4].
Piperazine Condensation: Chelate (3) undergoes nucleophilic displacement with 2-methylpiperazine in dimethyl sulfoxide (DMSO) at 110°C. Excess piperazine (1.5 equiv.) ensures complete reaction while maintaining temperature below 120°C prevents des-methyl impurity formation. The intermediate (4) is isolated via precipitation upon water addition, achieving 85–88% purity before hydrolysis [1] [4].
Hydrolysis and Salt Formation: Intermediate (4) is hydrolyzed using triethylamine in methanol-water (4:1) at 60°C, cleaving the borate complex and ester group. After acidification (pH 5.0–5.5 with HCl), crude gatifloxacin base crystallizes and is converted to the hydrochloride salt in isopropanol. Recrystallization from ethanol-water yields pharmaceutical-grade material with >99.9% purity [4].
Critical Impurity Control: Four primary dimers arise during synthesis:
These are minimized by:
Table 2: Key Parameters in Gatifloxacin Hydrochloride Synthesis
Step | Reaction Conditions | Key Parameters | Yield/Purity |
---|---|---|---|
Chelation | BF₃·Et₂O, MIBK, 85°C, 4 h | Solvent: Methyl isobutyl ketone (MIBK) | 92%, >95% purity |
Piperazine Coupling | 2-Methylpiperazine, DMSO, 110°C, 6 h, N₂ atmosphere | Piperazine ratio: 1.5 equiv.; Temperature ≤110°C | 88%, 85% purity |
Hydrolysis/Salting | Triethylamine, MeOH/H₂O, 60°C → HCl, isopropanol | pH control: 5.0–5.5; Recrystallization solvent: EtOH/H₂O | 75%, >99.9% purity |
Gatifloxacin hydrochloride exhibits pH-dependent solubility: freely soluble in water (20 mg/mL at 25°C), moderately soluble in methanol (4 mg/mL), and insoluble in ethanol or nonpolar solvents. Its distribution coefficient (log D, pH 7.4) is –1.15, reflecting high hydrophilicity, though prodrug derivatives like dimethylaminopropyl-gatifloxacin (DMAP-GFX) increase log D to 1.04 for enhanced tissue penetration [8]. The molecule possesses three pKa values: carboxylic acid (pKa 5.92), piperazinyl tertiary amine (pKa 8.74), and protonated piperazine nitrogen (pKa <2), explaining its zwitterionic character at physiological pH [7].
Stability Profiles:
HPLC-UV studies (SUPELCO C-18 column, phosphate buffer:acetonitrile 75:25, pH 3.3) show the drug is stable for 24 h in aqueous solutions at pH 4–6. Interactions with divalent cations (Mg²⁺, Ca²⁺) reduce bioavailability by forming insoluble chelates—a trait shared with all fluoroquinolones [2]. Accelerated stability testing (40°C/75% RH) confirms no significant degradation in solid state over 6 months when protected from light and moisture.
Gatifloxacin’s structure-activity relationships (SAR) are benchmarked against representative fluoroquinolones:
C-7 Modifications:
C-8 Substitutions:
C-3 Carboxylate Alternatives:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7